molecular formula C19H17N3S3 B11571949 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline

Cat. No.: B11571949
M. Wt: 383.6 g/mol
InChI Key: RRCZINNKGKRIRX-UHFFFAOYSA-N
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Description

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline is a complex organic compound with a unique structure that combines benzothiazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups .

Scientific Research Applications

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with sulfur-containing enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

What sets 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline apart is its combination of benzothiazole and quinazoline rings, which imparts unique chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C19H17N3S3

Molecular Weight

383.6 g/mol

IUPAC Name

2-[(4,6,7-trimethylquinazolin-2-yl)sulfanylmethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C19H17N3S3/c1-11-8-14-13(3)20-18(21-16(14)9-12(11)2)23-10-24-19-22-15-6-4-5-7-17(15)25-19/h4-9H,10H2,1-3H3

InChI Key

RRCZINNKGKRIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCSC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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